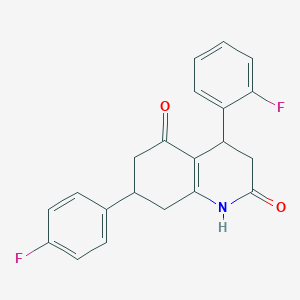

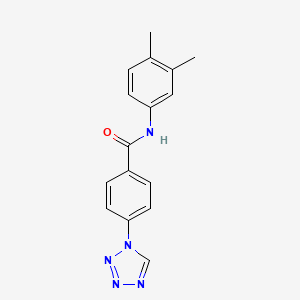

![molecular formula C22H28N2O3 B5569243 8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound under discussion is a derivative within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, characterized by a unique spirocyclic structure. This class of compounds has been explored for various biological activities, including antihypertensive and neuroprotective effects, emphasizing their significance in medicinal chemistry research.

Synthesis Analysis

The synthesis of derivatives in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series often involves multi-step chemical reactions, including Michael addition and cyclization processes. For instance, the synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity involve substituting the 8 position with various functional groups to screen as potential antihypertensive agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is critical for their biological activity. For example, the crystal structure analysis of specific derivatives reveals the importance of the spirocyclic framework and substituent positions for binding affinity and activity (Chiaroni et al., 2000).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions and oxidative cyclizations, to introduce different functional groups or to modify the existing structure for enhanced activity or specificity. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives exemplifies the synthetic versatility of the spirocyclic scaffold (Farag et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the specific substituents on the spirocyclic core. These properties are crucial for the compound's biological activity and pharmacokinetics.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and the presence of functional groups determine the compound's interaction with biological targets. The synthesis and structure-activity relationship studies of 1-oxa-3,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists highlight the chemical property considerations for therapeutic application (Tsukamoto et al., 1995).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Molecular Mechanisms

Compounds with complex structures similar to the one mentioned often have varied pharmacological properties. For example, thymol, a naturally occurring compound, demonstrates a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These effects are attributed to its ability to inhibit cytokine and chemokine recruitment, scavenge free radicals, enhance endogenous antioxidants, and stabilize membranes (M. F. Nagoor Meeran et al., 2017).

Carvacrol, another compound, is known for its antimicrobial and anti-biofilm activities, targeting a wide range of bacteria and fungi responsible for infectious diseases. It shows promise in being combined with nanomaterials for preventing biofilm-associated infections (A. Marchese et al., 2018).

Therapeutic Potential

The therapeutic potential of such compounds extends to treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Their modes of action can include apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, demonstrating their role in disease management and therapy (Mohammad Hossain et al., 2020).

Pharmacokinetics and Drug Development

Research into the pharmacokinetics and drug development of these compounds is crucial for understanding how they can be effectively utilized in therapeutic settings. Studies often focus on absorption, metabolism, elimination, and the balance between formation and detoxification of active metabolites to determine potential toxicity and therapeutic efficacy (M. Cornet, V. Rogiers, 1997).

Propiedades

IUPAC Name |

8-[(5-methylfuran-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-17(19-6-4-3-5-7-19)14-24-16-22(27-21(24)25)10-12-23(13-11-22)15-20-9-8-18(2)26-20/h3-9,17H,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDOTOOFCZUQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

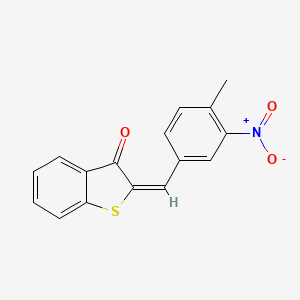

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

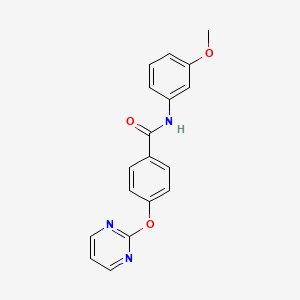

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

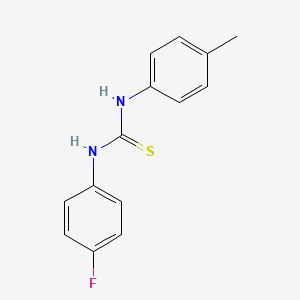

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)